1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one
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Overview
Description
1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group at the 5-position of the benzofuran ring and a methylpropanone group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the formylation of 5-hydroxybenzofuran derivatives, followed by subsequent reactions to introduce the methylpropanone group. The formylation can be carried out using the Duff reaction, which involves the reaction of 5-hydroxybenzofuran with hexamethylenetetramine (urotropine) in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the methylpropanone moiety can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-benzofuran-3-yl derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.
Benzofuran-2-yl derivatives: These compounds have a different substitution pattern but still belong to the benzofuran family.
Uniqueness
1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12O3 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(5-hydroxy-1-benzofuran-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H12O3/c1-7(2)12(14)10-6-15-11-4-3-8(13)5-9(10)11/h3-7,13H,1-2H3 |
InChI Key |
DTEBXHLHQBIYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=COC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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